5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-5-tert-butyl nitroaniline with sodium nitrite in the presence of N-tert-butyl-N’-(2-nitrophenyl)thiourea . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and forming various intermediates.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. The exact pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
5-Bromo-N-tert-butyl-2-fluorobenzenesulfonamide can be compared to similar compounds such as 2-Bromo-N-(tert-butyl)-5-fluorobenzamide . While both compounds share similar structural features, this compound has unique properties that make it suitable for specific applications, such as its solubility in organic solvents and its reactivity in substitution and coupling reactions.
Similar compounds include:
These compounds can be used in similar applications but may differ in their reactivity and physical properties.
Properties
IUPAC Name |
5-bromo-N-tert-butyl-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXHBQHAZPXENX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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